molecular formula C27H23ClN4O3S B15078134 N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-4-chlorobenzamide

N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-4-chlorobenzamide

Cat. No.: B15078134
M. Wt: 519.0 g/mol
InChI Key: GJULQTOVLCIUIF-UHFFFAOYSA-N
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Description

N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrroloquinoxaline core with a phenylsulfonyl group and a chlorobenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the phenylsulfonyl group and the chlorobenzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE can be compared with other similar compounds, such as:

    N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-METHYLBENZAMIDE: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-FLUOROBENZAMIDE: The presence of a fluorine atom can influence the compound’s stability and interactions with other molecules.

The uniqueness of N-(1-BU-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-4-CHLOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23ClN4O3S

Molecular Weight

519.0 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C27H23ClN4O3S/c1-2-3-17-32-25-23(29-21-11-7-8-12-22(21)30-25)24(36(34,35)20-9-5-4-6-10-20)26(32)31-27(33)18-13-15-19(28)16-14-18/h4-16H,2-3,17H2,1H3,(H,31,33)

InChI Key

GJULQTOVLCIUIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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